N-[3-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]phenyl]-N-methylacetamide
Description
N-[3-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]phenyl]-N-methylacetamide is a complex organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
N-[3-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(20)19(2)14-5-3-4-13(8-14)17-9-15-10-18-16(21-15)12-6-7-12/h3-5,8,10,12,17H,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWHTNLTQCLPTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NCC2=CN=C(O2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]phenyl]-N-methylacetamide typically involves multiple steps, starting with the preparation of the oxazole ring One common approach is the cyclization of amino acids or their derivatives under acidic or basic conditions to form the oxazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its oxazole ring makes it a valuable building block for creating new chemical entities.
Biology: The biological activities of oxazole derivatives have been extensively studied. This compound may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: Potential medical applications include the development of new therapeutic agents. The compound's ability to interact with biological targets can be harnessed to create drugs for treating various diseases.
Industry: In the industrial sector, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[3-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]phenyl]-N-methylacetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(2-cyclopropyl-1,3-oxazol-5-yl)propanoic acid
(2-cyclopropyl-1,3-oxazol-5-yl)methanamine
N-[3-cyclopropyl-1-(4-oxo-6-propyl-1,4-dihydro-2-pyrimidinyl)-1H-pyrazol-5-yl]-5-phenyl-1,2-oxazol-3-carboxamide
Uniqueness: N-[3-[(2-cyclopropyl-1,3-oxazol-5-yl)methylamino]phenyl]-N-methylacetamide stands out due to its specific structural features, such as the presence of both the oxazole ring and the cyclopropyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other oxazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
